

Morachalcone A compared nitrogen-based chalcones

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Compound Focus: Morachalcone A

CAS No.: 76472-88-3

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Chemical Profile Comparison

The table below summarizes the available information for **Morachalcone A** and a representative nitrogen-based chalcone.

Feature	Morachalcone A	Nitrogen-Based Chalcone (Representative: DK13/DK14)
IUPAC Name	(2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one [1]	Structure-Activity Relationship (SAR) is highly variable; specific IUPAC name depends on the nitrogenous group [2] [3]
Chemical Structure		
Classification	Prenylated chalcone [1] [4]	Chalcone analog with nitrogen mustard or other nitrogen-containing moieties [5] [2]
Key Structural Features	A, B rings with hydroxy groups; prenyl chain on A-ring [1]	Core chalcone scaffold with a nitrogen mustard group or other nitrogenous substituents [5]

Feature	Morachalcone A	Nitrogen-Based Chalcone (Representative: DK13/DK14)
Reported Anticancer Activity	Information limited to chemical structure [1]	Potent activity against KRAS-mutant colorectal cancer (CRC) and breast cancer cell lines [5]
Proposed Mechanism of Action	Information limited to chemical structure [1]	Suppresses β -catenin/Akt/mTOR signaling; induces apoptosis, cell cycle arrest, inhibits invasion/colony formation [5]
Quantitative Data (e.g., IC ₅₀)	No experimental data found in search results	Active at concentrations of 10 μ M in various assays [5]

Experimental Data for Nitrogen-Based Chalcones

For the nitrogen-based chalcones DK13 and DK14, detailed experimental methodologies and results are available from a study on KRAS-mutant colorectal cancer (CRC) cell lines [5].

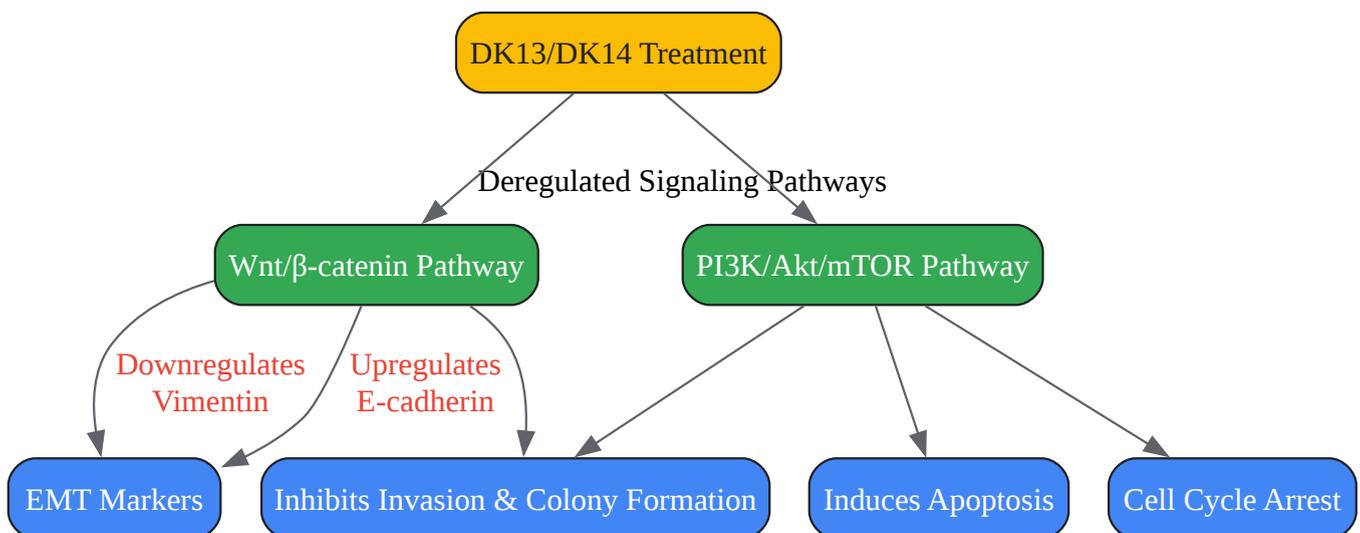
Experimental Protocol

- **Cell Lines:** HCT-116 and LoVo (both KRAS mutant CRC) [5].
- **Treatment:** Compounds DK13 and DK14 at various concentrations (2.5-60 μ M) for 48 hours. 5-Fluorouracil (5-FU) and DMSO were used as controls [5].
- **Key Assays:**
 - **Cell Viability:** AlamarBlue assay after 48h treatment [5].
 - **Morphology & Colony Formation:** Phase-contrast microscopy and soft agar assay [5].
 - **Cell Cycle Analysis:** Flow cytometry with PI/RNase staining [5].
 - **Invasion Assay:** Using Corning BioCoat Matrigel invasion chambers [5].
 - **Protein Expression:** Analysis of E-cadherin, Vimentin, β -catenin, p- β -catenin, Akt, p-Akt, mTOR, and p-mTOR via Western blot [5].

Key Findings on DK13/DK14

- **Potent Cytotoxicity:** Reduced cell viability more effectively than the standard chemotherapy drug 5-FU [5].
- **Inhibition of Malignant Phenotypes:**
 - Significantly impeded cell invasion and colony formation in soft agar [5].
 - Up-regulated E-cadherin and down-regulated Vimentin, indicating suppression of Epithelial-Mesenchymal Transition (EMT) [5].
- **Induction of Apoptosis and Cell Cycle Arrest:** Triggered apoptosis and disturbed cell cycle progression [5].
- **Molecular Mechanism:** Exerted effects through the **deregulation of the Wnt/ β -catenin and PI3K/Akt/mTOR signaling pathways**, key drivers in CRC progression and chemoresistance [5].

The proposed molecular mechanism for DK13/DK14, based on the study findings, can be visualized as follows:



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Research Implications and Future Directions

The search highlights a clear gap in direct comparative studies. The promising data on nitrogen-based chalcones like DK13/DK14 suggests they are strong candidates for further investigation.

- **For Morachalcone A:** Its status as a **prenylated chalcone** is a promising lead, as this subclass is known for enhanced bioavailability and stronger interactions with biological membranes and target proteins [4]. Research could focus on evaluating its activity against cancer cell lines and tracing its effects on known chalcone targets.
- **For Nitrogen-Based Chalcones:** The existing in vitro data is compelling. The next logical steps involve in vivo efficacy studies, further pharmacokinetics and toxicity profiling, and expanding the panel of tested cancer types.

To facilitate your research, I suggest these targeted approaches:

- **Specific Literature Searches:** Use specialized scientific databases (e.g., SciFinder, Reaxys) to search for "**Morachalcone A**" combined with terms like "anticancer," "cytotoxicity," or "biological activity."
- **Explore Broader Analogues:** If data on **Morachalcone A** remains scarce, investigate the biological activities of other prenylated chalcones (e.g., Licochalcone A, Xanthohumol) as useful reference points [4].
- **Focus on SAR Reviews:** Consult recent review articles on chalcone Structure-Activity Relationships (SAR) to understand how different substituents, both prenyl and nitrogen-based, influence anticancer potency [6] [7] [3].

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